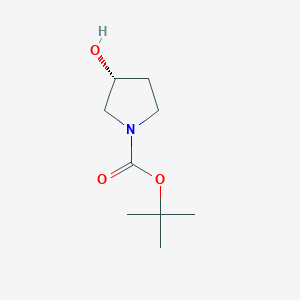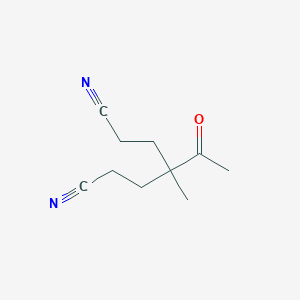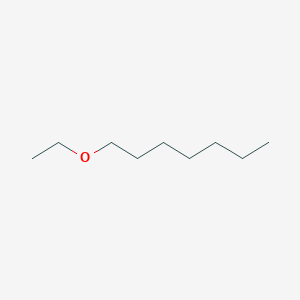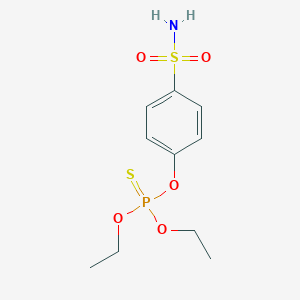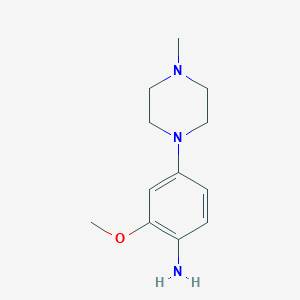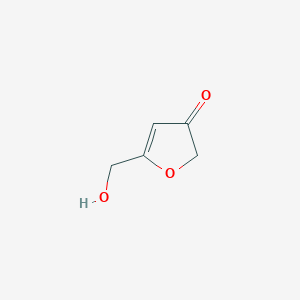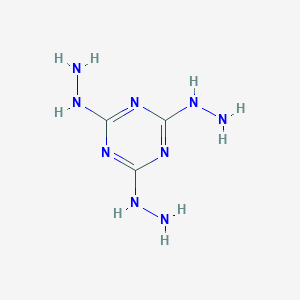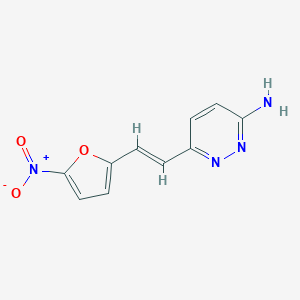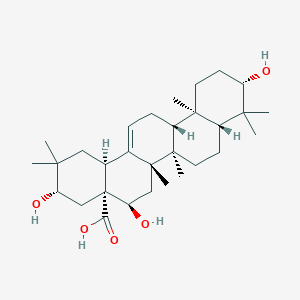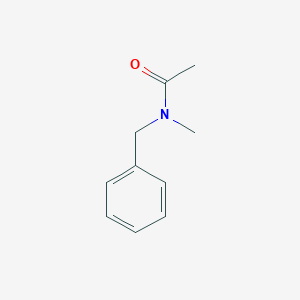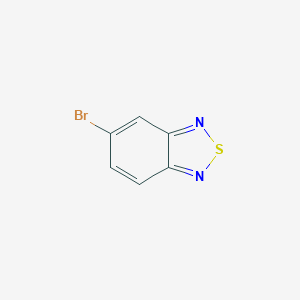
5-Bromo-2,1,3-benzothiadiazole
Overview
Description
5-Bromo-2,1,3-benzothiadiazole (BBD) is a synthetic organic compound that has been used in a wide range of research applications. BBD is a heterocyclic aromatic compound, containing a benzene ring with a thiadiazole ring as a substituent. BBD has been used as a building block in organic synthesis, as an initiator in photopolymerization and as a catalyst in various reactions. BBD is also used as a fluorescent dye, with applications in the fields of biology, biochemistry and biomedical research.
Scientific Research Applications
Synthesis and Chemical Properties
5-Bromo-2,1,3-benzothiadiazole is involved in various synthesis processes and exhibits significant chemical properties. The bromination of 2,1,3-benzothiadiazoles, including this compound, leads to the development of brominated derivatives which are otherwise difficult to access. This process is characterized by high yield and selective substitution, indicating its importance in synthetic chemistry (Pilgram, Zupan, & Skiles, 1970).
Luminescent Materials
This compound plays a role in creating efficient luminescent materials. Its combination with carbazole moieties leads to new materials with improved optical properties and thermostability, useful in the field of luminescence (Tao et al., 2011).
Photophysical Properties
The compound is also studied for its photophysical properties. For example, 4-Bromo-7-phenylamino-2,1,3-benzothiadiazole, a derivative, shows how the aryl substituent and noncovalent interactions affect absorption and emission properties in both solid and solution states. This is significant for applications involving photophysical behavior (Sukhikh et al., 2019).
Optoelectronic Applications
5-(7-Bromo-2,1,3-benzothiadiazol-4-yl)-2-thiophenecarboxaldehyde, derived from this compound, is a key building block for the development of symmetrical or unsymmetrical donor-acceptor π-conjugated molecules, which are essential in optoelectronic applications. Its production process has been optimized for efficient and environmentally friendly strategies, highlighting its relevance in sustainable synthesis (Dall’Agnese et al., 2017).
Light Technology
The core structure of this compound, 2,1,3-Benzothiadiazole (BTD), is crucial in light technology, particularly in the development of photoluminescent compounds for organic electronic devices. Understanding its properties and reactions is fundamental for designing derivatives used in OLEDs, solar cells, and other light technologies (Neto et al., 2013).
Molecular Organization in Solid State
In the solid state, derivatives of 2,1,3-benzothiadiazole, like this compound, show unique patterns of molecular organization. This is crucial for their effectiveness as components in thin-film optoelectronic devices. Understanding these patterns can lead to the development of more effective benzothiadiazoles and innovative compounds with extended π-conjugation systems (Langis-Barsetti, Maris, & Wuest, 2017).
Mechanism of Action
Target of Action
5-Bromo-2,1,3-benzothiadiazole is a chemical compound with the empirical formula C6H3BrN2S
Mode of Action
It’s suggested that the compound may interact with its targets throughelectrostatic interactions . The presence of the bromine atom and the thiadiazole ring could potentially facilitate these interactions .
Pharmacokinetics
The compound is a solid at room temperature and has a melting point of55-60 °C , which could influence its absorption and distribution in the body.
Result of Action
Similar compounds have been used in the development of organic light-emitting diodes (oleds) and other electronic devices , suggesting that they may have significant effects at the molecular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Other factors, such as pH and the presence of other chemicals, could also potentially influence its action and efficacy.
Safety and Hazards
Future Directions
Benzothiadiazole and its π-extended, heteroannulated derivatives have been mostly developed over the past five years for constructing π-conjugated polymers, particularly donor–acceptor (D–A) polymers . These semiconducting polymers have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
Properties
IUPAC Name |
5-bromo-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCRUZDFDGTAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379963 | |
| Record name | 5-bromo-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1753-75-9 | |
| Record name | 5-bromo-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-benzo[2,1,3]thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using Pd/RHA and Pd/BPA as catalysts in the C-S cross-coupling reaction of 5-bromo-2,1,3-benzothiadiazole with benzenethiols?
A1: Both Pd/RHA [] and Pd/BPA [] are presented as eco-friendly heterogeneous catalysts for this C-S cross-coupling reaction. These catalysts offer several advantages:
Q2: Why is DMF a suitable solvent for the C-S cross-coupling reaction using Pd-G3 XantPhos as a catalyst?
A2: While the provided abstracts don't explicitly explain the reasons for choosing DMF (Dimethylformamide), it's likely chosen for several properties beneficial in C-S cross-coupling reactions:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
